2-[(3,4-Diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]cyclohex-2-en-1-one
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Overview
Description
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3-METHOXYPHENYL)AMINO]CYCLOHEX-2-EN-1-ONE is a complex organic compound with a unique structure that includes both aromatic and cyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3-METHOXYPHENYL)AMINO]CYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the acetyl group: This can be achieved through Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Amination: Introduction of the amino group can be done through nucleophilic substitution reactions.
Cyclization: The formation of the cyclohexene ring may involve intramolecular cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3-METHOXYPHENYL)AMINO]CYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3-METHOXYPHENYL)AMINO]CYCLOHEX-2-EN-1-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3-METHOXYPHENYL)AMINO]CYCLOHEX-2-EN-1-ONE exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but lacks the acetyl and amino groups.
3,4-Dimethoxyphenylacetic acid: Contains the methoxy groups but differs in the rest of the structure.
Uniqueness
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3-METHOXYPHENYL)AMINO]CYCLOHEX-2-EN-1-ONE is unique due to its combination of functional groups and cyclic structure, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C25H29NO5 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-(3-methoxyphenyl)iminocyclohexan-1-one |
InChI |
InChI=1S/C25H29NO5/c1-4-30-23-13-12-17(15-24(23)31-5-2)14-22(28)25-20(10-7-11-21(25)27)26-18-8-6-9-19(16-18)29-3/h6,8-9,12-13,15-16,28H,4-5,7,10-11,14H2,1-3H3/b25-22-,26-20? |
InChI Key |
TWJIVECJOXTLQF-WSSSEQJOSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NC3=CC(=CC=C3)OC)CCCC2=O)/O)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=NC3=CC(=CC=C3)OC)CCCC2=O)O)OCC |
Origin of Product |
United States |
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